![molecular formula C54H57As B14231760 Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane CAS No. 823235-16-1](/img/structure/B14231760.png)
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane is a complex organoarsenic compound characterized by the presence of three phenyl groups substituted with 4-tert-butylphenyl and ethenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane typically involves the reaction of arsenic trichloride with 4-tert-butylphenylacetylene in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
AsCl3+3C6H4(C(CH3)3)C2H→As[C6H4(C(CH3)3)C2H]3+3HCl
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where arsenic trichloride and 4-tert-butylphenylacetylene are fed into a reactor under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Arsenic oxides and substituted phenyl derivatives.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymers.
Mecanismo De Acción
The mechanism by which Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its bulky phenyl groups may also play a role in modulating its activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,4-di-tert-butylphenyl)phosphite: A similar compound used as an antioxidant in polymers.
Tris(4-tert-butylphenyl)phosphine: Another related compound with applications in catalysis.
Uniqueness
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane is unique due to its specific substitution pattern and the presence of arsenic, which imparts distinct chemical and physical properties compared to its phosphorus analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
823235-16-1 |
|---|---|
Fórmula molecular |
C54H57As |
Peso molecular |
780.9 g/mol |
Nombre IUPAC |
tris[4-[2-(4-tert-butylphenyl)ethenyl]phenyl]arsane |
InChI |
InChI=1S/C54H57As/c1-52(2,3)46-28-16-40(17-29-46)10-13-43-22-34-49(35-23-43)55(50-36-24-44(25-37-50)14-11-41-18-30-47(31-19-41)53(4,5)6)51-38-26-45(27-39-51)15-12-42-20-32-48(33-21-42)54(7,8)9/h10-39H,1-9H3 |
Clave InChI |
ZVJSANHDPSJGJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[As](C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)

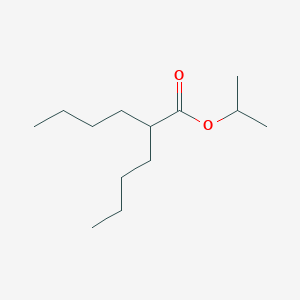
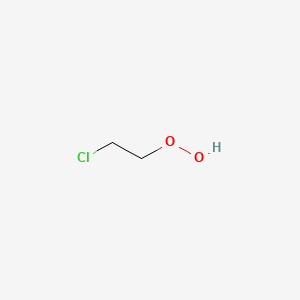


![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
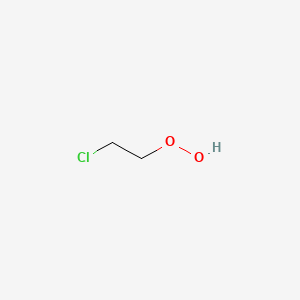
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
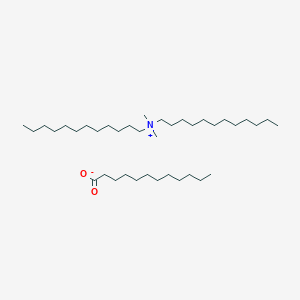
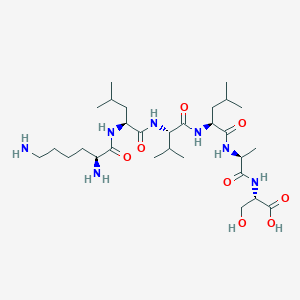
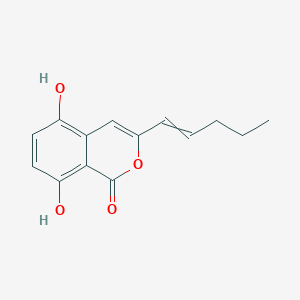

![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)
